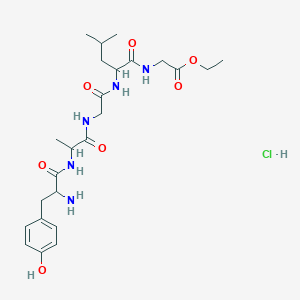
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide, also known as Dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is a selective herbicide, which means that it only targets specific types of plants, leaving other crops unaffected. In
作用機序
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide works by disrupting the growth process of plants. It is absorbed by the leaves and then moves throughout the plant, where it interferes with the production of certain plant hormones. This leads to abnormal growth and eventually death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have a low toxicity to humans and animals. However, it can be harmful if ingested or if it comes into contact with the skin or eyes. In plants, 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide can cause a range of physiological effects, including leaf cupping, stem twisting, and stunted growth.
実験室実験の利点と制限
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a widely used herbicide, and its effectiveness has been well established. It is relatively easy to apply and has a low risk of environmental contamination. However, 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide can also have unintended effects on non-target plants and can be harmful to the environment if used improperly.
将来の方向性
There are several areas of research that could be explored in the future to improve the effectiveness and safety of 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide. One potential direction is to develop more targeted formulations of the herbicide that minimize its impact on non-target plants. Another area of research could focus on developing new herbicides that are more effective against resistant weeds. Additionally, more research is needed to better understand the long-term effects of 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide on the environment and human health.
In conclusion, 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves disrupting the growth process of plants, and it has been shown to be effective against a wide range of broadleaf weeds. While 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide has advantages in lab experiments, it also has limitations and can be harmful to non-target plants and the environment if used improperly. Future research could focus on developing more targeted formulations of the herbicide and exploring new herbicides that are more effective against resistant weeds.
合成法
The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves several steps, including the reaction of 2,4-dichloro-6-methylphenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 2,4,5-trichlorophenylacetic acid to produce 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide. The overall reaction can be represented as follows:
科学的研究の応用
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is used in combination with other herbicides, such as glyphosate, to control weeds in crops such as soybeans, cotton, and corn.
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl5NO2/c1-7-2-8(16)3-12(20)15(7)23-6-14(22)21-13-5-10(18)9(17)4-11(13)19/h2-5H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUNOOMXFDGALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)
![4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5153486.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)

![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)